molecular formula C11H12BrClO2 B14064592 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one

Cat. No.: B14064592
M. Wt: 291.57 g/mol
InChI Key: PPXRRPSKJVIZTD-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and a catalyst such as benzoyl peroxide . The reaction conditions must be carefully controlled to achieve the desired monobrominated product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, diethyl phosphite for debromination, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one include other bromomethyl-substituted aromatic ketones and chloropropanone derivatives. These compounds share structural similarities but differ in their specific substituents and reactivity. For example:

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-methoxyphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClO2/c1-15-11-3-2-8(7-12)6-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

PPXRRPSKJVIZTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CBr)C(=O)CCCl

Origin of Product

United States

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